An In-depth Technical Guide to 4-Fluorobenzamidoxime: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Fluorobenzamidoxime: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluorobenzamidoxime, a key chemical intermediate in modern medicinal chemistry. We will delve into its core chemical properties, provide a detailed synthesis protocol, and explore its significant applications, particularly its role in the synthesis of advanced therapeutic agents.
Molecular Identity and Physicochemical Properties
4-Fluorobenzamidoxime, systematically named (Z)-4-fluoro-N'-hydroxybenzimidamide, is a derivative of benzamidoxime featuring a fluorine atom at the para position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties and reactivity.
Chemical Structure and Identifiers
The structure of 4-Fluorobenzamidoxime is characterized by an amidoxime functional group (-C(=NOH)NH2) attached to a 4-fluorophenyl ring.[1] This arrangement makes it a valuable building block for constructing more complex molecules, especially heterocyclic compounds used in drug development.[3]
Key Identifiers:
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IUPAC Name: 4-fluoro-N'-hydroxybenzenecarboximidamide[2]
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Molecular Formula: C₇H₇FN₂O[3]
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Molecular Weight: 154.14 g/mol [3]
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CAS Number: 69113-32-2[3]
Physicochemical Data
The physical and chemical properties of 4-Fluorobenzamidoxime are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Melting Point | 92-95 °C | [1][3] |
| Appearance | Solid | [4] |
| Storage | Room temperature, sealed, dry | [3] |
The fluorine atom at the para-position exerts a strong electron-withdrawing effect through resonance, which modulates the reactivity of the amidoxime group.[5]
Synthesis and Purification Protocol
The synthesis of 4-Fluorobenzamidoxime is typically achieved through the reaction of 4-fluorobenzonitrile with hydroxylamine. This method is efficient and widely used for preparing amidoximes.
Reaction Principle
The synthesis involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in 4-fluorobenzonitrile. The resulting intermediate then tautomerizes to form the stable amidoxime product. The presence of a base is often required to generate the more nucleophilic hydroxylamine anion.
Detailed Step-by-Step Protocol
Materials:
-
4-Fluorobenzonitrile
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Hydroxylamine hydrochloride
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Sodium bicarbonate (or another suitable base)
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve 4-fluorobenzonitrile in ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in water.
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Slowly add the aqueous solution of hydroxylamine and base to the ethanolic solution of 4-fluorobenzonitrile with stirring.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Fluorobenzamidoxime by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Synthesis of 4-Fluorobenzamidoxime from 4-fluorobenzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
4-Fluorobenzamidoxime serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and other bioactive molecules.[3] Its structure is amenable to functionalization, which is a valuable trait in the optimization of drug potency and selectivity.[3]
Role as a Precursor to Heterocyclic Compounds
The amidoxime functional group is a versatile synthon for the construction of several important heterocyclic rings, such as 1,2,4-oxadiazoles. For instance, 4-Fluorobenzamidoxime can be reacted with acylating agents to form 1,2,4-oxadiazole derivatives, which are common scaffolds in medicinal chemistry.[1]
Case Study: Synthesis of Abrocitinib
A prominent application of 4-Fluorobenzamidoxime is in the synthesis of Abrocitinib, an orally available Janus kinase 1 (JAK1) inhibitor.[6] Abrocitinib is used for the treatment of atopic dermatitis.[7] In the synthesis of Abrocitinib, 4-Fluorobenzamidoxime is a key building block for the formation of the 1,2,4-oxadiazole core of the drug molecule.
The general synthetic strategy involves the condensation of 4-Fluorobenzamidoxime with a suitable carboxylic acid derivative to construct the oxadiazole ring, which is then further elaborated to yield the final drug substance.
Role in Abrocitinib Synthesis Diagram
Caption: Role of 4-Fluorobenzamidoxime in the synthesis of Abrocitinib.
Safety and Handling
4-Fluorobenzamidoxime is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
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Handling: Avoid contact with skin and eyes. Do not breathe dust.[4] Use in a well-ventilated area.[8]
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).[1]
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4] It should be stored away from strong oxidizing agents.[4]
Conclusion
4-Fluorobenzamidoxime is a fundamentally important building block in contemporary drug discovery and development. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. The successful application of this intermediate in the synthesis of complex drugs like Abrocitinib underscores its significance in the ongoing quest for new and effective therapeutic agents. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for and applications of 4-Fluorobenzamidoxime are poised to grow.
References
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MySkinRecipes. 4-Fluorobenzamidoxime. [Link]
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Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5960802, p-Fluorobenzamidoxime. [Link]
- Google Patents.
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Zhang, J. Y., Wang, Y. T., Sun, L., Wang, S. Q., & Chen, Z. S. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Molecular Biomedicine, 4(1), 33. [Link]
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